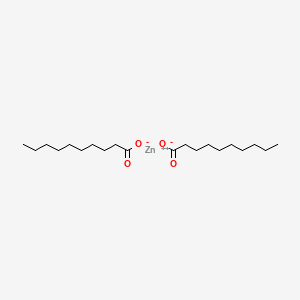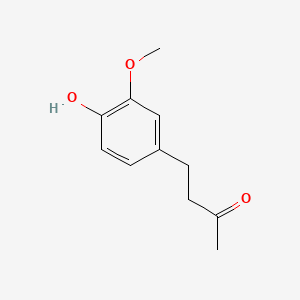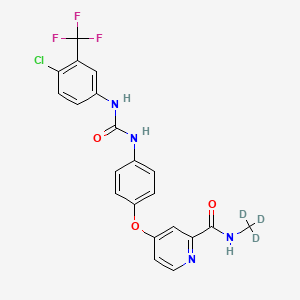
Donafenib
Übersicht
Beschreibung
Donafenib, also known as CM-4307, is an oral small molecule multikinase inhibitor . It is a deuterium derivative of sorafenib and targets multiple receptor kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases . It is being developed by Suzhou Zelgen Biopharmaceuticals Co., Ltd. for the treatment of various cancers, including hepatocellular carcinoma, colorectal cancer, and thyroid cancer .
Synthesis Analysis
Donafenib is a deuterium derivative of sorafenib . Deuteration is thought to improve the stability of a drug molecule, leading to a prolonged half-life, reduced systemic clearance, and increased systemic exposure . This could potentially reduce the drug dosage required for efficacy and improve the tolerability profile .Molecular Structure Analysis
The chemical formula of Donafenib is C21H13D3ClF3N4O3 . It has an exact mass of 467.11 and a molecular weight of 467.848 .Wissenschaftliche Forschungsanwendungen
Cancer Treatment Hepatocellular Carcinoma
Donafenib, known as a deuterium derivative of sorafenib, has shown promising results in the treatment of unresectable or metastatic hepatocellular carcinoma (HCC). In a phase 2/3 trial conducted in China, donafenib significantly prolonged overall survival compared to sorafenib .
Multikinase Inhibition
As an oral small molecule multikinase inhibitor, donafenib targets multiple receptor kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases. This broad spectrum of inhibition makes it a valuable compound for research into various kinase-related pathologies .
Comparative Clinical Trials
Donafenib has been compared with sorafenib in clinical trials to evaluate its efficacy and safety profile. These studies are crucial for understanding the therapeutic potential and limitations of donafenib in comparison to established treatments .
Wirkmechanismus
Target of Action
Sorafenib-d3, also known as Donafenib, is an oral multikinase inhibitor that targets multiple receptor kinases . The primary targets of Sorafenib-d3 include:
- Raf kinases : These are part of the Raf/MEK/ERK pathway, which is frequently deregulated in cancer .
- Vascular Endothelial Growth Factor Receptors (VEGFR) : These receptors play a crucial role in tumor angiogenesis .
- Platelet-Derived Growth Factor Receptors (PDGFR) : These receptors are involved in cell growth and division .
Mode of Action
Sorafenib-d3 interacts with its targets to inhibit tumor cell proliferation and angiogenesis, and promote tumor cell apoptosis . It blocks tumor cell proliferation by inhibiting the activity of Raf-1, B-Raf, and kinases in the Ras/Raf/MEK/ERK signaling pathway . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .
Biochemical Pathways
The biochemical pathways affected by Sorafenib-d3 primarily include the Raf/MEK/ERK pathway and the VEGF and PDGF pathways . By inhibiting these pathways, Sorafenib-d3 disrupts the signaling processes that promote tumor cell proliferation and angiogenesis .
Pharmacokinetics
Sorafenib exhibits a highly variable absorption profile due to enterohepatic reabsorption and poor solubility . Sorafenib-d3, a deuterium derivative of sorafenib, has improved solubility, leading to enhanced bioavailability . The pharmacokinetically equivalent dose of Sorafenib-d3 to the reference Nexavar® 200 mg was evaluated in a study involving healthy volunteers .
Result of Action
The molecular and cellular effects of Sorafenib-d3’s action include the inhibition of tumor cell proliferation, the reduction of tumor angiogenesis, and the promotion of tumor cell apoptosis . It has been found to cause endoplasmic reticulum stress in rat primary cardiomyocytes, resulting in cardiotoxicity by increasing the expression of pro-inflammatory factors and cardiac fetal genes .
Safety and Hazards
Donafenib is contraindicated in patients with active bleeding, active peptic ulcers, uncontrolled hypertension (despite pharmacological treatment), or severe hepatic impairment . In a phase 2/3 open-label trial, most patients reported a drug-related adverse event . The most common adverse events were hand-foot skin reaction, rash, and gingival bleeding .
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQJTXFUGDVEO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648995 | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Donafenib | |
CAS RN |
1130115-44-4 | |
| Record name | CM-4307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CM-4307 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DONAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
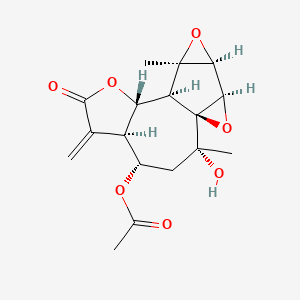

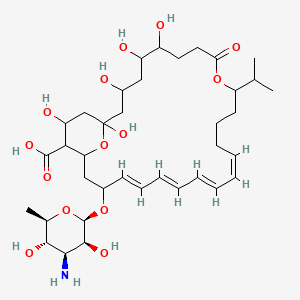
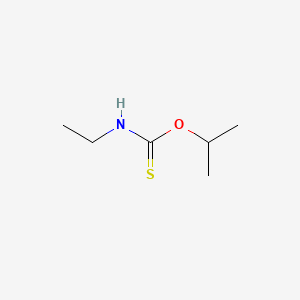

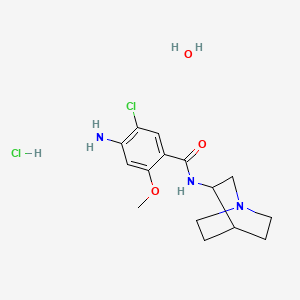
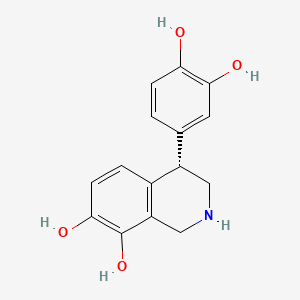
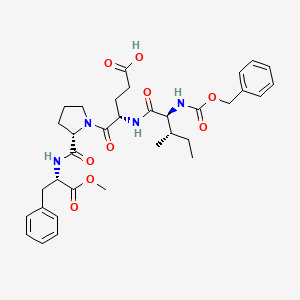
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
